Tetrabutylurea

Description

The exact mass of the compound Tetrabutylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3892. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylurea including the price, delivery time, and more detailed information at info@benchchem.com.

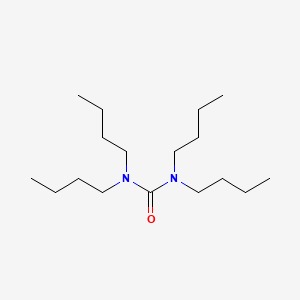

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrabutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDGLCYYBKJSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043902 | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4559-86-8 | |

| Record name | Tetrabutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N,N',N'-tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetrabutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736CY99V47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Tetrabutylurea?

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, synthesis, and reactivity of Tetrabutylurea (TBU), a versatile organic compound with significant applications in industrial and research settings. The information is presented to support advanced research and development activities, particularly in the pharmaceutical and chemical synthesis sectors.

Core Chemical and Physical Properties

Tetrabutylurea, also known as 1,1,3,3-Tetrabutylurea, is a tetra-substituted urea derivative.[1] At room temperature, it exists as a colorless to pale yellow, clear liquid.[2][3] It is characterized by its four butyl groups attached to a central urea moiety, which significantly influences its physical and chemical properties.[2]

Structural and Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆N₂O | [4][5][6] |

| Molecular Weight | 284.48 g/mol (also reported as 284.5 g/mol ) | [1][4][5] |

| CAS Number | 4559-86-8 | [4][6][7] |

| EINECS Number | 224-929-8 | [7] |

| IUPAC Name | 1,1,3,3-Tetrabutylurea | [1] |

| Synonyms | TBU, N,N,N',N'-Tetrabutylurea | [1][2] |

| InChI | InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | [2][8] |

| InChIKey | SNDGLCYYBKJSOT-UHFFFAOYSA-N | [2] |

| SMILES | CCCCN(CCCC)C(=O)N(CCCC)CCCC | [5] |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Melting Point | < -50 °C (also reported as -60 °C) | [4][8][9] | |

| Boiling Point | 305 °C (also reported as 163 °C / 12mmHg and 379.8 °C at 760mmHg) | [4][7][8] | |

| Density | 0.8764 g/cm³ (also reported as 0.877 g/cm³ and 0.88 g/cm³) | 20 °C | [4][7][9] |

| Water Solubility | 4.3 mg/L | 20 °C | [7][8] |

| Vapor Pressure | 1.9 x 10⁻⁴ hPa | 20 °C | [7] |

| Flash Point | 127 °C (closed cup, also reported as 93 °C and 140 °C) | 1013 hPa | [4][7][8] |

| Auto-ignition Temperature | 350 °C | 1007 hPa | [7] |

| Refractive Index | 1.4520 - 1.4560 | [8] | |

| Kinematic Viscosity | 17.6 mm²/s | 20 °C | [7] |

| log Kow (Octanol/Water Partition Coefficient) | 6.2 | 25 °C | [7] |

| pKa | -0.61 ± 0.70 | Predicted | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Tetrabutylurea.

-

¹H NMR: The proton NMR spectrum of Tetrabutylurea is available and can be used for structural confirmation.[10]

-

¹³C NMR and ¹⁵N NMR: Data for ¹³C and ¹⁵N NMR are also available, providing further insight into the molecular structure.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of Tetrabutylurea is available from various sources, including NIST.[1][12]

-

Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for Tetrabutylurea, aiding in its molecular weight determination and fragmentation analysis.[1][6]

Reactivity and Stability

Tetrabutylurea is a stable organic compound under standard conditions.[4] It is a combustible liquid and should be kept away from open flames and hot surfaces.[13][14]

-

Thermal Stability: It exhibits good thermal stability.[2] However, it can decompose upon heating, generating mixed oxides of nitrogen (NOx).[4]

-

Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[9][14]

-

Reactivity with Reducing Agents: Reaction with strong reducing agents can form flammable gases.[4]

-

Basicity: Tetrabutylurea is a very weak base, weaker than water.[4]

-

Acidity: It can react as a very weak acid, forming salts with strong bases.[4]

-

Reaction with Dehydrating Agents: Mixing with dehydrating agents like P₂O₅ or SOCl₂ can produce the corresponding nitrile.[4]

Experimental Protocols: Synthesis of Tetrabutylurea

Several methods for the synthesis of Tetrabutylurea have been reported, primarily involving the reaction of dibutylamine with a carbonyl source.

Phosgenation Method

This method involves the reaction of dibutylamine with phosgene or its derivatives like diphosgene or triphosgene.[4]

Example Protocol:

-

Reaction Setup: In a reaction vessel, add di-n-butylamine, phosgene, and a 20% sodium hydroxide solution in a molar ratio of 2:1:2.[15]

-

Acylation: Maintain the acylation reaction temperature at 60°C for 5 hours to obtain the crude Tetrabutylurea product.[15]

-

Purification:

Non-Phosgene Method using Bis(trichloromethyl) Carbonate (Triphosgene)

This method avoids the use of highly toxic phosgene gas.[16]

Example Protocol:

-

Reaction Setup: Add dibutylamine and an organic solvent (e.g., benzene) to a reactor.[16]

-

Reagent Addition: While stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate dissolved in the same organic solvent.[16]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for a period (e.g., 5 hours).[16]

-

HCl Removal: Pass an inert gas (e.g., nitrogen) through the reactor to remove the generated HCl gas.[16]

-

Purification: Transfer the reaction solution to a distiller and perform vacuum distillation to recover the solvent and unreacted dibutylamine, yielding the final Tetrabutylurea product.[16]

Aqueous Phase Method with Bis(trichloromethyl) Carbonate

This method utilizes water as a solvent, offering a potentially safer and more environmentally friendly alternative.[17]

Example Protocol:

-

Reaction Setup: Prepare an aqueous solution of dibutylamine and sodium hydroxide.[17]

-

Reagent Addition: Slowly add bis(trichloromethyl) carbonate to the solution in portions, controlling the temperature below 30°C.[17]

-

Reaction: After the addition, continue the reaction for approximately 7 hours at around 25°C.[17]

-

Phase Separation: Separate the organic phase from the aqueous phase.[17]

-

Washing: Wash the organic phase with water to remove impurities and residual dibutylamine.[17]

-

Purification: Distill the washed organic phase under vacuum (e.g., 0.099MPa) at a temperature of 190°C to obtain the final product.[17]

Applications in Research and Drug Development

Tetrabutylurea's unique properties make it a valuable compound in various industrial and research applications.

-

Solvent: It is used as a high-boiling point, polar aprotic solvent in organic synthesis and extraction.[2][4] Its ability to dissolve a range of compounds, including those that are otherwise insoluble, is a key advantage.[18]

-

Hydrogen Peroxide Production: A major industrial application of TBU is as a solvent in the anthraquinone process for producing hydrogen peroxide.[4][18][19] It offers superior solubility for the hydroanthraquinone intermediate compared to other solvents.[19]

-

Pharmaceutical Applications: In the pharmaceutical industry, Tetrabutylurea shows promise as a solubilizing agent for poorly water-soluble drugs.[18] Its high solubility and low toxicity profile make it a suitable candidate for drug formulations, potentially enhancing the bioavailability of active pharmaceutical ingredients (APIs).[18]

-

Reagent and Intermediate: It serves as a reagent and an intermediate in the synthesis of fine chemicals.[4][20]

-

Other Applications: TBU is also used in the production of polymers and resins, and as a stabilizing agent in agrochemical formulations.[20]

Safety and Handling

Tetrabutylurea is a combustible liquid and may cause skin irritation.[13][21]

-

Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[13][22] Avoid contact with skin and eyes and the formation of mists or vapors.[22]

-

Storage: Store in a cool, dry, and well-ventilated place in its original sealed container.[4] Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of water.[22]

-

In case of eye contact: Rinse with pure water for at least 15 minutes.[22]

-

If inhaled: Move the victim to fresh air.[22]

-

If ingested: Rinse mouth with water.[22] In all cases of exposure, seek medical attention if symptoms persist.[22]

-

Visualizations

References

- 1. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]

- 3. Tetrabutylurea [hslg-tech.com]

- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]

- 5. Urea, tetrabutyl- (CAS 4559-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Urea, tetrabutyl- [webbook.nist.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Tetrabutylurea(4559-86-8) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Urea, tetrabutyl- [webbook.nist.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]

- 17. CN108329238B - A kind of method for preparing tetrabutylurea by water phase method - Google Patents [patents.google.com]

- 18. zxchem.com [zxchem.com]

- 19. nbinno.com [nbinno.com]

- 20. rockchemicalsinc.com [rockchemicalsinc.com]

- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: Tetrabutylurea [xixisys.com]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetrabutylurea

For Researchers, Scientists, and Drug Development Professionals

1,1,3,3-Tetrabutylurea (TBU) is a versatile organic compound with a wide range of applications, serving as a solvent, extractant, catalyst, and an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Notably, it is utilized as a solvent in the production of hydrogen peroxide by the anthraquinone process.[1][2] This guide provides a detailed overview of the primary synthetic methodologies for TBU, focusing on both phosgene-based and phosgene-free approaches.

Core Synthesis Methodologies

The synthesis of 1,1,3,3-tetrabutylurea predominantly involves the reaction of dibutylamine with a carbonyl source. Historically, phosgene and its derivatives have been the reagents of choice due to their high reactivity.[2][3] However, due to the extreme toxicity of phosgene, significant efforts have been directed towards developing safer, phosgene-free alternatives.[4][5]

Phosgene-Based Methods

Phosgene-based syntheses are characterized by high yields and purity. These methods can be categorized by the specific phosgenating agent used: phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate).[2][3]

-

Direct Phosgenation: This classic method involves the direct reaction of dibutylamine with phosgene gas.[6][7] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[6][7]

-

Triphosgene Method: Triphosgene, a solid and therefore safer alternative to phosgene gas, is a common reagent for the synthesis of ureas.[1][3][4] The reaction proceeds by reacting dibutylamine with bis(trichloromethyl) carbonate in the presence of a base, often in an aqueous or organic solvent system.[1][3][8]

Phosgene-Free Methods

Phosgene-free routes are gaining importance due to environmental and safety concerns associated with phosgene. These methods often utilize alternative carbonyl sources.

-

Carbon Dioxide-Based Synthesis: The direct carbonylation of amines with carbon dioxide presents a greener alternative. However, this reaction is often thermodynamically challenging and may require high pressures and temperatures, as well as specific catalysts. While conceptually attractive, specific industrial-scale applications for TBU synthesis via this route are less documented in the provided results. General methodologies for urea synthesis from CO2 exist, often proceeding through carbamate intermediates.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various patented synthesis methods for 1,1,3,3-tetrabutylurea.

| Method | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Triphosgene (Aqueous Phase) | Dibutylamine, Bis(trichloromethyl) carbonate, Sodium Hydroxide | Water | < 30 (addition), 15 (reaction) | 3 | 93.4 | 99.9 | [1] |

| Direct Phosgenation | Dibutylamine, Phosgene, 20% Sodium Hydroxide Solution | None specified | 60 | 5 | > 90 | > 99 | [6] |

| Direct Phosgenation | Dibutylamine, Phosgene, 20% Sodium Hydroxide Solution | None specified | 80 | 8 | > 90 | > 99 | [6] |

| Triphosgene (Organic Solvent) | Dibutylamine, Bis(trichloromethyl) carbonate | Dichloroethane | Reflux | 5 | 91 | 99.4 | [8] |

| Triphosgene (Organic Solvent) | Dibutylamine, Bis(trichloromethyl) carbonate | Benzene | Reflux | 5 | 95 | 99.5 | [8] |

Experimental Protocols

Detailed Methodology 1: Synthesis of 1,1,3,3-Tetrabutylurea via Triphosgene (Aqueous Phase Method)[1]

This protocol is based on the procedure described in patent CN108329238B.

-

Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and cooling system, add dibutylamine, water, and sodium hydroxide. Stir the mixture to ensure homogeneity.

-

Addition of Triphosgene: Slowly add solid bis(trichloromethyl) carbonate to the solution in several portions. Maintain the reaction temperature below 30°C during the addition.

-

Reaction: After the complete addition of bis(trichloromethyl) carbonate, cool the reaction mixture to 15°C and continue stirring for 3 hours.

-

Work-up: Upon completion of the reaction, separate the organic and aqueous phases. Wash the organic phase with water to remove impurities and any unreacted dibutylamine.

-

Purification: Purify the crude product by distillation under reduced pressure (vacuum of 0.099 MPa) at a temperature of 190°C to obtain the final 1,1,3,3-tetrabutylurea product. The distilled dibutylamine can be recovered and reused.

Detailed Methodology 2: Synthesis of 1,1,3,3-Tetrabutylurea via Direct Phosgenation[6]

This protocol is derived from the examples provided in a patent for the preparation of tetrabutylurea.

-

Charging the Reactor: In a reaction vessel, charge dibutylamine, phosgene, and a 20% sodium hydroxide solution in a molar ratio of 2:1:2.

-

Acylation Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 5 hours to facilitate the acylation reaction, resulting in the formation of crude tetrabutylurea.

-

Phase Separation: Allow the crude product to stand for 30 minutes, leading to the separation of the lower aqueous mother liquor. Separate and remove the aqueous layer.

-

Purification: Distill the crude tetrabutylurea under vacuum (e.g., -0.092 MPa) at a kettle temperature of 200°C to yield the purified final product.

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of 1,1,3,3-tetrabutylurea from dibutylamine and triphosgene.

Caption: Synthesis of 1,1,3,3-Tetrabutylurea via the Triphosgene Method.

References

- 1. CN108329238B - A kind of method for preparing tetrabutylurea by water phase method - Google Patents [patents.google.com]

- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]

- 3. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]

- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]

- 7. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]

- 8. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]

- 9. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrabutylurea: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of 1,1,3,3-Tetrabutylurea

This technical guide provides a comprehensive overview of tetrabutylurea (TBU), a versatile organic compound with significant applications in industrial chemistry and potential utility in pharmaceutical formulations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis protocols, and key uses.

Core Chemical and Physical Properties

Tetrabutylurea, identified by the CAS number 4559-86-8 , is a tetra-substituted urea.[1][2][3] Its molecular formula is C17H36N2O, and it has a molecular weight of approximately 284.5 g/mol .[1] Key quantitative data and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4559-86-8 | [1][2][3] |

| Molecular Formula | C17H36N2O | [1][2] |

| Molecular Weight | 284.5 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 125-130 °C @ 1 Torr | |

| Density | ~0.88 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of Tetrabutylurea: Experimental Protocols

The synthesis of tetrabutylurea is primarily achieved through the reaction of dibutylamine with a phosgene equivalent. The following protocols are based on established methodologies described in the scientific literature.

Method 1: Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)

This method avoids the direct handling of highly toxic phosgene gas.

Materials:

-

Dibutylamine

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Aqueous sodium hydroxide solution

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve dibutylamine in an appropriate organic solvent.

-

Separately, dissolve bis(trichloromethyl) carbonate in the same organic solvent.

-

Slowly add the bis(trichloromethyl) carbonate solution to the dibutylamine solution under vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Neutralize the reaction mixture by washing with an aqueous sodium hydroxide solution, followed by water.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude tetrabutylurea can be purified by vacuum distillation.

Logical Workflow for Tetrabutylurea Synthesis

Workflow for the synthesis of tetrabutylurea.

Industrial Application: The Anthraquinone Process

The primary industrial application of tetrabutylurea is as a solvent in the anthraquinone process for the production of hydrogen peroxide.[4] TBU serves as a highly effective solvent for the anthraquinone and its hydrogenated form, anthrahydroquinone.

The process involves the following cyclical steps:

-

Hydrogenation: An alkylanthraquinone is hydrogenated to the corresponding alkylanthrahydroquinone using a catalyst (e.g., palladium).

-

Oxidation: The alkylanthrahydroquinone is then oxidized with air to regenerate the alkylanthraquinone and produce hydrogen peroxide.

-

Extraction: The hydrogen peroxide is extracted from the organic solvent mixture using water.

-

Solvent Recovery: The organic solvent containing the alkylanthraquinone is recycled back to the hydrogenation step.

Tetrabutylurea offers several advantages over other solvents in this process, including high solubility for the reactants and a favorable partition coefficient for the extraction of hydrogen peroxide.

Anthraquinone Process Signaling Pathway

The core cycle of the anthraquinone process.

Application in Drug Development: A Solubilizing Agent

For drug development professionals, tetrabutylurea presents potential as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its character as a polar aprotic solvent, combined with its reported low toxicity, makes it a candidate for use in various pharmaceutical formulations.[1]

It is important to note that comprehensive toxicological data for tetrabutylurea is limited.[5] Many safety data sheets indicate "no data available" for various toxicological endpoints.[5][6] Therefore, any application in pharmaceutical development would necessitate thorough safety and toxicity assessments.

Conclusion

Tetrabutylurea is a chemical with well-established industrial importance, particularly in the production of hydrogen peroxide. Its synthesis is straightforward, and its properties as a solvent are well-documented. For the pharmaceutical industry, TBU's potential as a solubilizing agent for challenging APIs warrants further investigation, contingent on rigorous toxicological evaluation. This guide provides a foundational understanding of tetrabutylurea for scientists and researchers exploring its applications.

References

Solubility of Tetrabutylurea in various organic solvents.

An In-depth Technical Guide to the Solubility of Tetrabutylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylurea in various organic solvents. Tetrabutylurea, a colorless to pale yellow liquid at room temperature, is a versatile polar aprotic solvent with significant non-polar characteristics owing to its four butyl groups.[1][2] This unique structure contributes to its favorable miscibility with a wide range of organic compounds and solvents.[1][2][3] This document presents a qualitative assessment of its miscibility, alongside a detailed experimental protocol for determining liquid-liquid miscibility.

Physicochemical Properties of Tetrabutylurea

A summary of key physicochemical properties of tetrabutylurea is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4559-86-8 | [4] |

| Molecular Formula | C₁₇H₃₆N₂O | [4] |

| Molecular Weight | 284.48 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | < -50 °C / -60 °C | [2] |

| Boiling Point | 163 °C at 12 mmHg | [2] |

| Density | 0.874 - 0.880 g/cm³ at 20 °C | [5] |

| Water Solubility | 4.3 mg/L at 20 °C | [6][7] |

Miscibility of Tetrabutylurea in Organic Solvents

The following table provides a qualitative assessment of the expected miscibility of tetrabutylurea with common organic solvents.

| Solvent | Solvent Type | Expected Miscibility |

| Acetone | Polar Aprotic | Miscible |

| Acetonitrile | Polar Aprotic | Miscible |

| Dichloromethane | Polar Aprotic | Miscible |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Isopropanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| n-Butanol | Polar Protic | Miscible |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Chloroform | Non-polar | Miscible |

| Diethyl Ether | Non-polar | Miscible |

Disclaimer: This table is based on general principles of chemical solubility and the known properties of tetrabutylurea. Experimental verification is recommended for specific applications.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The miscibility of tetrabutylurea with an organic solvent can be determined experimentally by simple visual observation.[8] The following protocol outlines a standard procedure for this determination.

3.1. Materials

-

Tetrabutylurea (purity ≥ 99%)

-

Organic solvent to be tested (analytical grade)

-

Glass vials or test tubes with caps

-

Calibrated pipettes or burettes

-

Vortex mixer (optional)

3.2. Procedure

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Miscibility Test (1:1 ratio):

-

Pipette 5 mL of tetrabutylurea into a clean glass vial.

-

Add 5 mL of the organic solvent to the same vial.

-

Cap the vial and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

-

Titration for Full Range Miscibility:

-

To confirm miscibility across all proportions, perform a titration.

-

Place a known volume (e.g., 10 mL) of tetrabutylurea in a flask or beaker with a magnetic stirrer.

-

Slowly add the organic solvent in small increments (e.g., 1 mL at a time) while stirring continuously.

-

After each addition, allow the mixture to stabilize and observe for any signs of phase separation (cloudiness or formation of a second layer).

-

Continue adding the solvent until a significant volume has been added (e.g., a 10:1 ratio of solvent to tetrabutylurea).

-

Repeat the process by titrating tetrabutylurea into the organic solvent.

-

-

Recording Results:

-

Record the observations at each step. If the liquids are miscible in all tested proportions, they are considered fully miscible.

-

If phase separation occurs at a certain concentration, the liquids are partially miscible, and the concentration at which this occurs should be noted.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the miscibility of tetrabutylurea with an organic solvent.

Caption: Experimental workflow for determining the miscibility of two liquids.

References

- 1. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]

- 2. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]

- 5. TetrabutylureaTBU [lanyachem.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

Unveiling the Mechanism of Tetrabutylurea: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of Tetrabutylurea as a Polar Aprotic Solvent for Researchers, Scientists, and Drug Development Professionals.

Tetrabutylurea (TBU), a tetra-substituted urea, has emerged as a versatile and effective polar aprotic solvent in various chemical applications, notably in organic synthesis and industrial processes. Its unique molecular structure imparts a favorable combination of polarity, steric hindrance, and stability, making it a subject of interest for researchers seeking to control reaction media and enhance process efficiency. This technical guide provides a comprehensive overview of the mechanism of action of tetrabutylurea as a polar aprotic solvent, including its physicochemical properties, solvation characteristics, and practical applications, with a focus on providing actionable data and experimental context for laboratory and industrial professionals.

Physicochemical Properties of Tetrabutylurea and Related Analogs

| Property | Tetrabutylurea (TBU) | N,N,N',N'-Tetramethylurea (TMU) | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂O | C₅H₁₂N₂O | [1] |

| Molecular Weight | 284.48 g/mol | 116.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Colorless oil | [2] |

| Boiling Point | 163 °C at 12 mmHg | 177 °C | [2][3] |

| Melting Point | -60 °C | -1 °C | [3][4] |

| Density | 0.88 g/mL at 20 °C | 0.968 g/mL at 20 °C | [2][3] |

| Refractive Index | 1.4520-1.4560 at 20 °C | 1.451 at 20 °C | [2][3] |

| Water Solubility | 4.3 mg/L at 20 °C | Miscible | [3][5] |

| Dielectric Constant | Not Reported | 24.46 | [4] |

| Dipole Moment | Not Reported | 3.47 D (in benzene) | [4][5][6] |

Mechanism of Action as a Polar Aprotic Solvent

The efficacy of tetrabutylurea as a polar aprotic solvent stems from its distinct molecular architecture. The central urea moiety contains a carbonyl group with a significant dipole moment, contributing to the molecule's overall polarity. The four bulky butyl groups attached to the nitrogen atoms play a crucial role in defining its solvent characteristics.

Polarity and Solvation

The carbonyl group (C=O) in the urea core is the primary source of TBU's polarity. The electronegative oxygen atom draws electron density from the carbon atom, creating a partial negative charge on the oxygen and a partial positive charge on the carbon. This dipole allows TBU to effectively solvate cations by coordinating the positively charged species with the lone pairs of electrons on the oxygen atom.

Unlike protic solvents, TBU lacks acidic protons (i.e., protons bonded to electronegative atoms like oxygen or nitrogen). The nitrogen atoms are sterically hindered by the four butyl groups, preventing them from participating in hydrogen bonding with solutes. This absence of hydrogen bond donation is a defining feature of aprotic solvents.

The solvation of anions in TBU is less effective than the solvation of cations. The positive end of the dipole on the carbonyl carbon is sterically shielded by the bulky butyl groups, limiting its interaction with anions. This differential solvation—strong solvation of cations and weak solvation of anions—leaves anions relatively "naked" and more reactive in solution. This phenomenon is a key contributor to the rate enhancements observed in many reactions conducted in polar aprotic solvents.

Steric Hindrance and Its Implications

The four n-butyl groups surrounding the urea core create significant steric bulk. This steric hindrance has several important consequences for its function as a solvent:

-

Suppression of Nucleophilicity: The bulky alkyl groups prevent the nitrogen atoms from acting as nucleophiles, ensuring that the solvent does not interfere with the desired chemical reaction.

-

Enhanced Stability: The steric shielding contributes to the chemical and thermal stability of TBU, allowing it to be used under a range of reaction conditions.[4]

-

Influence on Solubility: The large nonpolar alkyl chains contribute to TBU's ability to dissolve a wide range of organic compounds, while its polar core allows for the dissolution of certain polar species.

The following diagram illustrates the relationship between the structural features of tetrabutylurea and its properties as a polar aprotic solvent.

Caption: Structure-Function Relationship of Tetrabutylurea as a Polar Aprotic Solvent.

Experimental Protocols

Synthesis of Tetrabutylurea

Several methods for the synthesis of tetrabutylurea have been reported. A common laboratory-scale synthesis involves the reaction of dibutylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.

Materials:

-

Dibutylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Sodium hydroxide (or other suitable base)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A solution of dibutylamine and a suitable base (e.g., aqueous sodium hydroxide) is prepared in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is cooled in an ice bath.

-

A solution of triphosgene in an organic solvent (e.g., dichloromethane) is added dropwise to the stirred dibutylamine solution. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude tetrabutylurea is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Measurement of Dielectric Constant

The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.

Apparatus:

-

Capacitance meter

-

Dielectric cell (a capacitor with two parallel plates that can be filled with the liquid sample)

-

Temperature-controlled bath

-

Standard liquids with known dielectric constants for calibration (e.g., benzene, cyclohexane)

Procedure:

-

The capacitance of the empty, dry dielectric cell (C_air) is measured.

-

The cell is filled with a standard liquid of known dielectric constant (ε_std), and its capacitance (C_std) is measured at a constant temperature.

-

The cell is then thoroughly cleaned, dried, and filled with tetrabutylurea.

-

The capacitance of the cell with tetrabutylurea (C_tbu) is measured at the same temperature.

-

The dielectric constant of tetrabutylurea (ε_tbu) can be calculated using the following relationship:

ε_tbu = 1 + [(C_tbu - C_air) / (C_std - C_air)] * (ε_std - 1)

Determination of Dipole Moment

The dipole moment of a polar molecule in a nonpolar solvent can be determined from measurements of the dielectric constant and density of dilute solutions.

Apparatus:

-

Apparatus for dielectric constant measurement (as described above)

-

Pycnometer or density meter for accurate density measurements

-

Refractometer for measuring the refractive index

-

Analytical balance

Procedure:

-

A series of dilute solutions of tetrabutylurea in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared with known mole fractions.

-

The dielectric constant (ε) and density (ρ) of each solution are measured at a constant temperature.

-

The refractive index (n) of each solution is also measured.

-

The molar polarization (P) of the solution is calculated using the Debye equation.

-

The molar polarization of the solute at infinite dilution (P₂) is determined by extrapolation.

-

The dipole moment (μ) is then calculated from P₂ after correcting for the electronic and atomic polarizations, which are obtained from the refractive index measurements.

Applications in Research and Drug Development

The unique properties of tetrabutylurea make it a valuable solvent in several areas of chemical research and development:

-

Organic Synthesis: TBU is an excellent solvent for reactions involving strong bases and nucleophiles, such as S_N2 reactions, where the enhanced reactivity of anions can lead to higher yields and faster reaction rates. Its high boiling point also makes it suitable for reactions requiring elevated temperatures.

-

Industrial Processes: A major application of TBU is as a solvent in the anthraquinone process for the production of hydrogen peroxide.[7] It exhibits high solubility for both anthraquinone and its hydrogenated form, facilitating the catalytic cycle.

-

Phase-Transfer Catalysis: TBU can act as a phase-transfer catalyst, facilitating the reaction between reactants in immiscible phases.

-

Polymer Chemistry: Its ability to dissolve various polymers makes it useful in polymer processing and characterization.

Conclusion

Tetrabutylurea is a highly effective polar aprotic solvent with a mechanism of action centered around its polar urea core and sterically demanding butyl substituents. This combination results in strong cation solvation and the generation of highly reactive "naked" anions, while maintaining a high degree of chemical and thermal stability. Although quantitative data for its dielectric constant and dipole moment are not widely published, the properties of its analog, tetramethylurea, provide a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer a pathway for researchers to further characterize TBU and harness its unique properties for a wide range of chemical transformations in both academic and industrial settings.

References

- 1. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N,N',N'-tetramethylurea [stenutz.eu]

- 5. Tetramethylurea [drugfuture.com]

- 6. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Tetrabutylurea: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Tetrabutylurea (CAS No. 4559-86-8). The information is intended to support laboratory research and development activities by providing a thorough understanding of the compound's properties and safe use.

Chemical and Physical Properties

Tetrabutylurea is a colorless to light yellow, clear liquid with a viscosity slightly greater than water.[1] It is primarily used as a solvent, particularly in the production of hydrogen peroxide by the anthraquinone process, and has applications in organic synthesis as a solvent, extractant, and catalyst.[2][3] Its stability and solubility in organic solvents make it a valuable compound in various industrial and research settings.[4]

The following table summarizes the key physical and chemical properties of Tetrabutylurea:

| Property | Value | Reference |

| Molecular Formula | C17H36N2O | [5] |

| Molecular Weight | 284.48 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Melting Point | <-50 °C | [2] |

| Boiling Point | 163 °C at 12 mmHg | [5] |

| Density | 0.877 g/cm³ at 20°C | [2] |

| Flash Point | 93 °C (closed cup) | [5] |

| Autoignition Temperature | 350 °C at 1007 hPa | [6] |

| Water Solubility | 4.3 mg/L at 20°C | [5][6] |

| logP (Octanol/Water Partition Coefficient) | 6.2 at 25°C | [5][6] |

| Vapor Pressure | 0.019 Pa at 20°C | [5] |

| Refractive Index | 1.4520-1.4560 | [5] |

| Kinematic Viscosity | 17.6 mm²/s at 20°C | [6] |

Safety and Hazard Information

Tetrabutylurea is classified as a combustible liquid and causes skin irritation.[7][8] It is also considered toxic to aquatic life with long-lasting effects.[9][10]

GHS Hazard Classification

-

Health Hazards: Causes skin irritation (Category 2).[9]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects (Chronic 2).[9]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement | Reference |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7] |

| P264: Wash skin thoroughly after handling. | [9][10][11] | |

| P273: Avoid release to the environment. | [9][10][11] | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [7][9][10][11] | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. | [9][10][11] |

| P332 + P317: If skin irritation occurs: Get medical help. | [9][10][11] | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. | [9][10][11] | |

| P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. | [7] | |

| P391: Collect spillage. | [9][10][11] | |

| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. | [7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [7][9][10][11] |

Toxicological Data

Toxicological information for Tetrabutylurea is limited. The available data is summarized below:

| Route of Exposure | Species | Value | Reference |

| Inhalation | Rat | LCLo: 700 mg/m³/4H | [5] |

| Oral | Rat | LD50: 17 g/kg | [12] |

Most safety data sheets indicate that there is no available data for other toxicological endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity.[7][9]

Handling Precautions and Experimental Protocols

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of chemicals like Tetrabutylurea in a laboratory setting.

Caption: General workflow for safe chemical handling in a laboratory.

Detailed Handling Procedures

-

Ventilation: Always handle Tetrabutylurea in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider additional impervious clothing.[7][9]

-

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[3][7] Keep containers tightly closed.[3] Store separately from oxidizing agents.[3]

-

Spill Response: In case of a spill, remove all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13] Ensure adequate ventilation during cleanup.

Experimental Protocol: Synthesis of Tetrabutylurea

The following is a generalized protocol for the synthesis of Tetrabutylurea based on common methods described in patent literature. This should be adapted and optimized for specific laboratory conditions.

Caption: A generalized workflow for the synthesis of Tetrabutylurea.

Methodology:

A common method for the synthesis of Tetrabutylurea involves the reaction of dibutylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.[12]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: Charge the flask with dibutylamine and a suitable organic solvent (e.g., toluene or dichloromethane).

-

Reagent Addition: Dissolve triphosgene in the same solvent and add it dropwise to the stirred solution of dibutylamine at a controlled temperature (typically 0-10 °C). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure Tetrabutylurea.

Note: This is a generalized procedure. For specific molar ratios, reaction times, and temperatures, it is crucial to consult detailed literature procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: A direct water jet may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[7]

-

Containment and Cleaning: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[13]

Disposal Considerations

Dispose of Tetrabutylurea and its container in accordance with local, regional, and national regulations. It should be disposed of at a licensed waste disposal facility. Do not allow it to enter waterways.[9]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]

- 4. echemi.com [echemi.com]

- 5. 1,1,3,3-Tetrabutylurea | CAS#:4559-86-8 | Chemsrc [chemsrc.com]

- 6. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrabutylurea | 4559-86-8 [chemicalbook.com]

- 9. Tetrabutylurea [hslg-tech.com]

- 10. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. RTECS NUMBER-YU2080000-Chemical Toxicity Database [drugfuture.com]

- 13. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]

Spectroscopic Profile of Tetrabutylurea: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylurea (CAS No. 4559-86-8), a widely used organic synthesis intermediate, solvent, and catalyst.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

Tetrabutylurea, also known as 1,1,3,3-tetrabutylurea, has the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol .[4][5][6] It is a colorless to light yellow liquid at room temperature.[1][7]

Spectroscopic Data

The following sections present the key spectroscopic data for tetrabutylurea in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of tetrabutylurea shows four distinct signals corresponding to the different proton environments in the butyl chains.

| Assignment | Chemical Shift (δ) in ppm |

| A | 3.102 |

| B | 1.479 |

| C | 1.283 |

| D | 0.912 |

Table 1: ¹H NMR Chemical Shifts for Tetrabutylurea. Data sourced from ChemicalBook.[4]

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) in ppm | Assignment |

| Data not explicitly available in search results | C=O |

| Data not explicitly available in search results | N-CH₂ |

| Data not explicitly available in search results | N-CH₂-CH₂ |

| Data not explicitly available in search results | N-CH₂-CH₂-CH₂ |

| Data not explicitly available in search results | CH₃ |

Table 2: Predicted ¹³C NMR Assignments for Tetrabutylurea. Specific chemical shift values were not available in the provided search results, but the expected signals are listed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tetrabutylurea would be characterized by the following key absorption bands.

| Frequency (cm⁻¹) | Functional Group |

| ~1640-1650 | C=O (Amide I band) |

| ~2870-2960 | C-H stretch (alkyl) |

| ~1465 | C-H bend (alkyl) |

| ~1200-1300 | C-N stretch |

Table 3: Key IR Absorption Bands for Tetrabutylurea. The exact values can vary based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

2.3.1. Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Fragment |

| 284 | ~1.9 | [M]⁺ (Molecular Ion) |

| 100 | 16.6 | [CH₂=N(C₄H₉)₂]⁺ |

| 86 | 22.2 | [CH₂=N(C₄H₉)]⁺ |

| 57 | 57.4 | [C₄H₉]⁺ |

| 41 | 14.4 | [C₃H₅]⁺ |

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Tetrabutylurea. Data sourced from ChemicalBook.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of tetrabutylurea (approximately 5-10 mg) is dissolved in about 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrument Setup: A standard NMR spectrometer, such as a Varian A-60 or a more modern equivalent (e.g., 400 MHz), is used.[4][8]

-

Data Acquisition:

-

For ¹H NMR, the instrument is set to a frequency of approximately 400 MHz. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the instrument is tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, a drop of tetrabutylurea is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[8]

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile liquid like tetrabutylurea, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[8]

-

Ionization: In the case of electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like tetrabutylurea.

References

- 1. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]

- 2. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]

- 3. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]

- 4. Tetrabutylurea(4559-86-8) 1H NMR [m.chemicalbook.com]

- 5. Urea, tetrabutyl- [webbook.nist.gov]

- 6. Urea, tetrabutyl- [webbook.nist.gov]

- 7. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 8. Tetrabutylurea | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Tetrabutylurea as a solvent for organic synthesis reactions.

Introduction

Tetrabutylurea (TBU), a colorless to light yellow liquid, is emerging as a promising polar aprotic solvent for a variety of applications in organic synthesis and industrial processes. Its unique combination of physical and chemical properties, including a high boiling point, low melting point, and good thermal stability, makes it an attractive alternative to more conventional solvents. This document provides an overview of the properties of tetrabutylurea and explores its potential applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of Tetrabutylurea

Tetrabutylurea is characterized by its four butyl groups attached to a central urea moiety, which contribute to its distinct solubility profile. It is soluble in a range of organic solvents while exhibiting low solubility in water.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Tetrabutylurea

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂O | [2] |

| Molecular Weight | 284.48 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 163 °C / 12 mmHg | [3] |

| Melting Point | -60 °C | [3] |

| Density | 0.8828 g/cm³ | [3] |

| Flash Point | 93 °C | [3] |

| Refractive Index | 1.4520-1.4560 | [3] |

Applications in Organic Synthesis

Tetrabutylurea's properties as a polar aprotic solvent make it suitable for various chemical reactions and processes, particularly in organic synthesis and catalysis.[1][3] Its high solubility for a wide range of organic compounds facilitates reaction processes.[3] While specific detailed protocols for its use in prominent cross-coupling reactions are not widely documented in publicly available literature, its general characteristics suggest potential utility in such transformations.

Tetrabutylurea is also utilized as a solvent in the production of hydrogen peroxide by the anthraquinone process, where it has shown advantages over conventional solvents like trioctyl phosphate.[2][4] Furthermore, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[3]

Logical Workflow for Solvent Application in a Generic Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates a general workflow for employing a solvent such as tetrabutylurea in a palladium-catalyzed cross-coupling reaction. This workflow is a conceptual representation and would require specific experimental validation for each reaction type.

Caption: Conceptual workflow for a generic palladium-catalyzed cross-coupling reaction.

Application Notes and Protocols

Despite extensive searches of scientific literature, specific, detailed experimental protocols and quantitative data for the use of tetrabutylurea as a solvent in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions could not be located. The available information highlights its general suitability as a solvent for organic synthesis but lacks the specific examples required to generate detailed application notes and protocols for these widely used transformations.

Researchers interested in exploring the utility of tetrabutylurea for these reactions would need to undertake systematic experimental studies to determine optimal conditions, including catalyst systems, bases, temperatures, and reaction times. Such studies would be crucial in establishing tetrabutylurea as a viable and potentially advantageous solvent for this important class of reactions.

Signaling Pathway Diagram (Generic)

For illustrative purposes, a generic signaling pathway diagram is presented below. This type of diagram is typically used to represent molecular interactions within a biological context. In a chemical context, a similar graphical representation could be used to depict reaction mechanisms.

References

Application Notes and Protocols: Tetrabutylurea in Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrabutylurea and related compounds as phase-transfer catalysts (PTCs) in various chemical reactions relevant to pharmaceutical and chemical synthesis. While specific quantitative data and detailed protocols for tetrabutylurea are limited in publicly available literature, this document leverages data from the widely used phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to illustrate the principles and provide representative experimental procedures. Tetrabutylurea, sharing structural similarities with quaternary ammonium salts, is anticipated to function in a comparable manner.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The PTC, such as tetrabutylurea or a quaternary ammonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[2] This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less hazardous and more environmentally friendly solvents.[2][3]

Mechanism of Phase-Transfer Catalysis

The fundamental principle of phase-transfer catalysis involves the formation of an ion pair between the catalyst and a reactant ion. This ion pair, being more lipophilic, can then traverse the phase boundary into the organic phase to react with the substrate.

Below is a generalized diagram illustrating the mechanism of phase-transfer catalysis in a solid-liquid system.

Caption: General mechanism of phase-transfer catalysis.

Applications in Organic Synthesis

Phase-transfer catalysts are widely employed in various organic transformations, including nucleophilic substitution reactions such as O-alkylation and C-alkylation.

The O-alkylation of phenols is a classic application of phase-transfer catalysis, providing an efficient route to synthesize ethers.

General Experimental Workflow:

Caption: Workflow for O-alkylation of phenols via PTC.

Representative Protocol for O-Alkylation of 4-Ethylphenol:

This protocol, adapted from procedures using TBAB, illustrates a typical Williamson ether synthesis under phase-transfer conditions.[4]

Materials:

-

4-Ethylphenol

-

Methyl iodide

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (as a proxy for tetrabutylurea)

-

Diethyl ether

-

Distilled water

-

5% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and sodium hydroxide.

-

Gently heat the mixture until it forms a liquid.

-

Add the phase-transfer catalyst (TBAB).

-

Attach a reflux condenser and add methyl iodide through the top.

-

Gently reflux the reaction mixture for one hour.

-

After cooling to room temperature, perform an aqueous workup and extract the product with diethyl ether.

-

Wash the combined organic extracts with 5% sodium hydroxide solution, followed by distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude product can be purified by column chromatography.

Quantitative Data (using TBAB):

The following table summarizes representative yields for O-alkylation reactions using TBAB as the phase-transfer catalyst.

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenol | n-Butyl Bromide | 10 | NaOH (aq) | Toluene | 4 | 91 | [5] |

| Salicylamide | Ethyl Iodide | 10 | K2CO3 | Water | 0.03 (MW) | 94 | [6] |

The C-alkylation of compounds containing active methylene groups (e.g., malonic esters, β-ketoesters) is another key application of phase-transfer catalysis.

Representative Protocol for C-Alkylation of Diethyl Malonate:

This protocol is based on the alkylation of diethyl malonate using TBAB and demonstrates a typical procedure.[7]

Materials:

-

Diethyl malonate

-

2-Bromopentane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (5 mol%)

-

Anhydrous toluene or acetonitrile

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and TBAB (5 mol%).

-

Add anhydrous toluene or acetonitrile as the solvent.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium salts.

-

Wash the filter cake with the solvent.

-

The filtrate containing the product can be further purified by distillation.

Quantitative Data (using TBAB):

The table below presents data for the C-alkylation of diethyl malonate with different alkyl halides using TBAB.

| Alkyl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Conversion (%) | Reference |

| 1-Chloroethane | 0.4 | K₂CO₃ | NMP | 6 | ~98 | [5] |

Synthesis of Tetrabutylurea

For researchers interested in preparing tetrabutylurea, a common synthetic route involves the reaction of di-n-butylamine with a carbonyl source. One method utilizes bis(trichloromethyl)carbonate (triphosgene).[8]

Reaction Scheme:

Di-n-butylamine + Bis(trichloromethyl)carbonate → Tetrabutylurea

General Protocol:

-

Bis(trichloromethyl)carbonate is pulverized and mixed with pure water.

-

This mixture is added to a solution of liquid caustic soda.

-

The resulting liquid-solid mixture is added dropwise to di-n-butylamine under vigorous stirring.

-

The reaction mixture is heated to reflux to obtain the crude tetrabutylurea product.

-

The crude product is then purified by rectification.[8]

Conclusion

Tetrabutylurea is a versatile chemical with applications as a solvent and a phase-transfer catalyst.[4] While detailed, quantitative performance data for its use as a PTC is not as prevalent as for quaternary ammonium salts like TBAB, the principles of phase-transfer catalysis and the representative protocols provided herein offer a strong foundation for its application in organic synthesis. Researchers and drug development professionals are encouraged to consider tetrabutylurea as a potentially effective and environmentally benign catalyst for a variety of transformations, particularly in nucleophilic substitution reactions. Further experimental investigation is warranted to fully characterize its catalytic efficacy in comparison to more established phase-transfer catalysts.

References

- 1. jetir.org [jetir.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Applications of Tetrabutylurea in Polymer Chemistry and Resin Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylurea (TBU), a tetra-substituted urea, is a versatile organic compound with a growing range of applications in industrial and synthetic chemistry. Its unique properties, including high polarity, aprotic nature, excellent thermal stability, and good solubility in organic solvents, make it a promising candidate for use in polymer chemistry and resin manufacturing.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44] This document provides detailed application notes and experimental protocols for the utilization of TBU in these fields, aimed at researchers and professionals in drug development and material science.

Physical and Chemical Properties of Tetrabutylurea

A thorough understanding of the physical and chemical properties of Tetrabutylurea is essential for its effective application. The following table summarizes key data for TBU.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆N₂O | [38] |

| Molecular Weight | 284.48 g/mol | [38] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 305 °C (at 1013 hPa) | [4] |

| Melting Point | < -50 °C | [2] |

| Density | 0.877 g/cm³ (at 20 °C) | [2] |

| Flash Point | 140 °C | [5] |

| Solubility | Soluble in many organic solvents | [1][3] |

Application Notes

Tetrabutylurea as a Reaction Solvent for Aromatic Polyamide Synthesis

Background: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Their synthesis often requires polar aprotic solvents to dissolve the aromatic monomers and the resulting polymer.[25][39][40] Solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used.[25] Given that Tetrabutylurea is also a polar aprotic solvent with high thermal stability, it presents itself as a viable alternative reaction medium for the synthesis of aromatic polyamides. Its high boiling point is particularly advantageous for high-temperature polycondensation reactions.

Advantages of using TBU:

-

High Thermal Stability: Allows for higher reaction temperatures, potentially leading to higher molecular weight polymers and faster reaction rates.

-

Good Solubility for Monomers and Polymers: Can effectively solvate the reactants and prevent premature precipitation of the polymer.

-

Aprotic Nature: Prevents unwanted side reactions with reactive intermediates.

Tetrabutylurea in Polyurethane Resin Formulations

Background: Polyurethanes are a versatile class of polymers used in a wide range of applications, from flexible foams to rigid elastomers and high-performance adhesives.[21][27][32][36] They are typically synthesized from the reaction of a diisocyanate with a polyol.[21][36] In many formulations, particularly in two-component adhesives and coatings, a non-reactive solvent is used to control viscosity, improve wetting of substrates, and extend the pot life of the mixed system.[21]

Potential Roles of TBU in Polyurethane Formulations:

-